(2S,3S)-1,2-Dimethylpiperidin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC20408237
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H18Cl2N2 |
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Molecular Weight | 201.13 g/mol |
IUPAC Name | (2S,3S)-1,2-dimethylpiperidin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6-7(8)4-3-5-9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
Standard InChI Key | HXANKZDMOOTXLX-JFYKYWLVSA-N |
Isomeric SMILES | C[C@H]1[C@H](CCCN1C)N.Cl.Cl |
Canonical SMILES | CC1C(CCCN1C)N.Cl.Cl |
Introduction
Structural and Chemical Identity
IUPAC Name and Stereochemistry
The systematic IUPAC name for the compound is (2S,3S)-1,2-dimethylpiperidin-3-amine dihydrochloride. The stereodescriptors (2S,3S) indicate the absolute configuration of the two chiral centers at positions 2 and 3 of the piperidine ring. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving pharmacokinetic properties in drug development .
Molecular Formula and Weight
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Molecular formula: C₇H₁₇N₂·2HCl
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Molecular weight: 217.16 g/mol (free base: 143.23 g/mol; HCl contribution: 73.93 g/mol) .
Structural Features
The piperidine ring is substituted with methyl groups at positions 1 and 2 and an amine at position 3. The (2S,3S) configuration imposes distinct spatial constraints, influencing receptor binding and metabolic stability compared to other stereoisomers .
Synthetic Methodologies
Reductive Amination of Pyridine Precursors
A method for synthesizing (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine involves sodium borohydride reduction of a pyridinium bromide precursor, followed by acid-mediated workup . Adapting this approach:
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Starting material: 1-benzyl-2,3-dimethylpyridinium bromide.
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Reduction: Treatment with NaBH₄ in ethanol at 30°C for 16 hours yields the piperidine intermediate.
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Deprotection: Catalytic hydrogenation removes the benzyl group.
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Salt formation: Reaction with HCl generates the dihydrochloride .
Stereocontrolled Synthesis
Chiral resolution or asymmetric catalysis may be employed to achieve the (2S,3S) configuration. For example, trans-3,4-dimethylpiperidine derivatives are synthesized via diastereoselective reduction of ketones using chiral catalysts, as reported in JDTic analogue studies .
Physicochemical Properties
Calculated and Experimental Data
Property | Value | Source |
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logP (octanol/water) | 2.28 (predicted) | Analogous to |
pKa (amine) | ~9.5 (free base) | Estimated |
Solubility | >100 mg/mL in water (salt) |
The dihydrochloride salt significantly improves water solubility compared to the free base, critical for formulation in preclinical studies .
Pharmacological Profile
Opioid Receptor Interactions
Structurally related piperidine derivatives, such as JDTic and its analogues, exhibit potent κ-opioid receptor (KOR) antagonism with subnanomolar Kₑ values . Key observations:
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Methyl substitution effects: Addition of methyl groups at positions 1 and 2 (as in (2S,3S)-1,2-dimethylpiperidin-3-amine) may enhance metabolic stability by shielding labile sites from cytochrome P450 oxidation .
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Receptor selectivity: Dimethylpiperidines with (2S,3S) configurations show preferential binding to KOR over μ- and δ-opioid receptors, a trend observed in analogues like 8a (Kₑ = 0.03 nM at KOR) .
Blood-Brain Barrier Penetration
Calculated logBB values for dimethylpiperidine analogues suggest favorable CNS penetration (logBB > 0.3), indicating potential utility in treating neuropsychiatric disorders .
Preclinical and Therapeutic Applications
Antidepressant and Anxiolytic Effects
KOR antagonists are under investigation for depression and anxiety. The (2S,3S) configuration may confer prolonged receptor occupancy, as seen in JDTic’s 30-day duration of action in rodent models .
Substance Use Disorder
KOR antagonism attenuates stress-induced relapse in addiction models. The dihydrochloride salt’s solubility profile supports parenteral administration in such studies .
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